molecular formula C17H15N3O2 B3812881 ethyl 2-[3-(1H-pyrazol-3-yl)phenyl]nicotinate

ethyl 2-[3-(1H-pyrazol-3-yl)phenyl]nicotinate

Cat. No. B3812881
M. Wt: 293.32 g/mol
InChI Key: WXDXIDXWQAYIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are one of the most studied groups of compounds among the azole family due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic structure with two adjacent nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can react with hydrazine hydrate to form pyrazolines .

properties

IUPAC Name

ethyl 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)14-7-4-9-18-16(14)13-6-3-5-12(11-13)15-8-10-19-20-15/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDXIDXWQAYIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[3-(1H-pyrazol-3-yl)phenyl]nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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